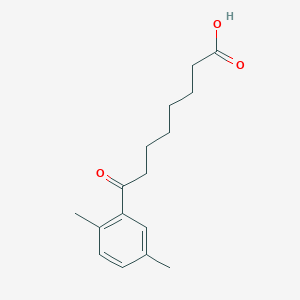

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(2,5-dimethylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12-9-10-13(2)14(11-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGRXWUJHVOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645266 | |

| Record name | 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-01-7 | |

| Record name | 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a keto-carboxylic acid derivative with potential applications in chemical synthesis and pharmacological research. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis and purification protocol, and an exploration of its potential biological activities based on structurally related compounds. Due to the limited availability of experimental data for this specific compound, this guide combines known information with established principles of organic chemistry and medicinal chemistry to serve as a valuable resource for researchers.

Chemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound is limited in publicly accessible literature. The following table summarizes the available and predicted information for this compound.

| Property | Value | Source |

| CAS Number | 898788-01-7 | ChemicalBook[1] |

| Molecular Formula | C₁₆H₂₂O₃ | ChemicalBook[1] |

| Molecular Weight | 262.34 g/mol | ChemicalBook[1] |

| IUPAC Name | This compound | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis and Purification

While a specific, experimentally validated synthesis protocol for this compound is not documented in the searched literature, a plausible and efficient method can be proposed based on the well-established Friedel-Crafts acylation reaction.[2][3] This versatile reaction is widely used for the synthesis of aryl ketones.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the acylation of 1,4-dimethylbenzene (p-xylene) with a suitable derivative of suberic acid (octanedioic acid), such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂) or Acetic anhydride

-

1,4-Dimethylbenzene (p-xylene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Acylating Agent (Suberoyl Chloride):

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, add suberic acid and an excess of thionyl chloride.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude suberoyl chloride.

-

-

Friedel-Crafts Acylation Reaction:

-

In a separate three-necked flask, under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of suberoyl chloride in anhydrous dichloromethane to the AlCl₃ suspension with vigorous stirring.

-

To this mixture, add a solution of p-xylene in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ketone C=O stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Caption: General workflow for the purification of the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the chemical scaffold of aromatic keto acids is known to be biologically active.[4][5][6][7]

Anti-inflammatory Potential

Aromatic ketoacids secreted by Trypanosoma brucei have been shown to exhibit anti-inflammatory properties.[4][5] These molecules can suppress pro-inflammatory responses in immune cells. The proposed mechanism involves the activation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response and a known suppressor of inflammation. It is plausible that this compound could exhibit similar immunomodulatory effects.

Caption: Potential anti-inflammatory signaling pathway.

Antimicrobial Activity

Aryl alkanoic acids are a class of compounds that have been investigated for their antimicrobial properties.[8] The presence of the aromatic ring and the carboxylic acid moiety can contribute to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Therefore, it is conceivable that this compound could possess activity against various bacterial or fungal strains.

Conclusion

This compound is a compound with limited available experimental data. However, based on established chemical principles, a robust synthesis via Friedel-Crafts acylation is proposed. The structural motifs present in this molecule suggest that it may possess interesting biological activities, particularly anti-inflammatory and antimicrobial properties. This technical guide provides a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds, which could be valuable for the development of new therapeutic agents. Further experimental validation is necessary to confirm the proposed properties and activities.

References

- 1. 898788-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages [frontiersin.org]

- 5. Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties [mdpi.com]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. asianpubs.org [asianpubs.org]

Technical Guide on 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid (CAS 898788-01-7) Forthcoming as Research Becomes Available

For Researchers, Scientists, and Drug Development Professionals

An in-depth technical guide on 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid (CAS number 898788-01-7) is currently not feasible due to the limited availability of public research on its biological activity, mechanism of action, and specific experimental protocols. While the chemical identity of the compound is confirmed in chemical supplier databases, extensive scientific literature detailing its use and effects in biological systems is not yet present.

This document aims to provide the foundational information that is currently available and will be updated as more research emerges.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is presented below. This information is compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 898788-01-7 | [1][2] |

| Molecular Formula | C₁₆H₂₂O₃ | [2] |

| Molecular Weight | 262.35 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | CC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)C | [3] |

| Purity | Typically available at 97% | [2] |

Potential Synthesis Route

A general workflow for such a synthesis is proposed below.

Caption: A conceptual workflow for the synthesis of this compound.

This proposed synthesis involves the reaction of p-xylene with suberoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This type of reaction is a standard method for attaching an acyl group to an aromatic ring. A similar "one-pot" synthesis strategy has been described for the preparation of 8-furan-8-oxooctanoic acid methyl ester from suberic acid, which is then converted to the acyl chloride in situ.[4]

Potential Biological Significance of the 2,5-Dimethylphenyl Scaffold

While research on this compound itself is scarce, the 2,5-dimethylphenyl moiety is a structural feature found in some biologically active molecules. This scaffold is present in a number of compounds with antimicrobial properties.[5] For instance, research into N-2,5-dimethylphenylthioureido acid derivatives has been conducted to develop new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens.[5]

It is important to note that the biological activity of a molecule is highly dependent on its entire structure and not just a single substructure. Therefore, while the 2,5-dimethylphenyl group might be associated with antimicrobial activity in some contexts, it does not guarantee that this compound will exhibit similar properties.

Furthermore, the 2,5-dimethylphenyl group is also a component of the insecticide spirotetramat.[6][7][8] The active metabolite of spirotetramat acts as an inhibitor of acetyl-CoA carboxylase.[9] However, the overall structure of spirotetramat is significantly different and more complex than this compound, making it unlikely that they share the same mechanism of action.

Future Research Directions

The lack of data on the biological effects of this compound highlights a clear gap in the scientific literature. Future research efforts could be directed towards:

-

Chemical Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with comprehensive analytical characterization of the compound.

-

In Vitro Screening: A broad-based screening of the compound against various biological targets, including cancer cell lines, bacterial and fungal strains, and key enzymes, would be a critical first step in identifying any potential biological activity.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action. This would involve identifying the molecular targets and the signaling pathways that are modulated by the compound.

As research on this compound becomes available, this technical guide will be updated to include detailed experimental protocols, quantitative data on its biological activity, and visualizations of any identified signaling pathways.

References

- 1. scribd.com [scribd.com]

- 2. AB367106 | CAS 898788-01-7 – abcr Gute Chemie [abcr.com]

- 3. CAS 898788-01-7 MFCD01320026-8-(2,5-DIMETHYLPHENYL)-8-OXOOCTANOIC ACID -LabNovo [do.labnovo.com]

- 4. CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents [patents.google.com]

- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. spirotetramat, 203313-25-1 [thegoodscentscompany.com]

- 8. 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate | C21H27NO5 | CID 9969573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | C18H23NO3 | CID 54708610 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and a plausible synthetic route for 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic data from analogous structures to present a detailed theoretical framework. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related long-chain aromatic keto acids.

Molecular Structure and Properties

This compound is a keto-acid featuring a 2,5-dimethylphenyl group attached to an eight-carbon aliphatic chain. The molecule integrates a carboxylic acid function at one end and a ketone at the C8 position, adjacent to the aromatic ring.

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are estimated based on its chemical structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C16H22O3[1] |

| Molecular Weight | 262.34 g/mol [1] |

| CAS Number | 898788-01-7[1] |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic Protons: 7.0-7.5 ppm (m, 3H) Aliphatic Protons α to Ketone: ~2.9 ppm (t, 2H) Aliphatic Protons α to Carboxylic Acid: ~2.3 ppm (t, 2H) Methyl Protons (Aromatic): ~2.3-2.4 ppm (s, 6H) Other Aliphatic Protons: 1.2-1.8 ppm (m, 8H) Carboxylic Acid Proton: 10-12 ppm (br s, 1H) |

| ¹³C NMR | Ketone Carbonyl: ~200 ppm Carboxylic Acid Carbonyl: ~175-180 ppm Aromatic Carbons: 125-140 ppm Aliphatic Carbons: 20-40 ppm Methyl Carbons (Aromatic): ~20 ppm |

| IR Spectroscopy | C=O Stretch (Ketone): ~1680 cm⁻¹ C=O Stretch (Carboxylic Acid): ~1710 cm⁻¹ O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad) C-H Stretch (Aromatic): ~3000-3100 cm⁻¹ C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 262 Major Fragments: m/z = 133 (dimethylbenzoyl cation), m/z = 119 (loss of methyl from dimethylbenzoyl cation) |

Proposed Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with suberic anhydride (octanedioic anhydride) or a derivative of suberic acid.

Synthetic Workflow

The proposed synthetic workflow involves a one-pot Friedel-Crafts acylation reaction followed by an aqueous workup to isolate the product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

p-Xylene (reactant and solvent)

-

Suberic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap is dried thoroughly.

-

Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and an excess of p-xylene, which also serves as the solvent. The mixture is cooled in an ice bath to 0-5 °C.

-

Addition of Reactant: Suberic anhydride (1 equivalent) dissolved in a minimal amount of p-xylene is added dropwise to the stirred suspension of aluminum chloride in p-xylene over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Potential Biological Significance

While there is no direct biological data available for this compound, the 2,5-dimethylphenyl moiety is a structural feature in some biologically active molecules. For instance, this scaffold is found in certain antimicrobial and insecticidal compounds[2][3]. The presence of a long-chain carboxylic acid could also impart surfactant-like properties or facilitate interactions with biological membranes or lipophilic binding pockets of proteins.

Logical Relationship for Preliminary Biological Screening

Given its structural features, a logical workflow for the initial biological evaluation of this compound could be as follows:

Caption: Logical workflow for the preliminary biological screening of the title compound.

Conclusion

This technical guide provides a theoretical yet comprehensive foundation for the study of this compound. While experimental data for this specific molecule is scarce, the proposed synthetic route via Friedel-Crafts acylation is well-established for analogous compounds. The predicted physicochemical and spectroscopic data herein offer a valuable reference for the characterization of this compound. Further research is warranted to synthesize, characterize, and explore the potential biological activities of this and related long-chain aromatic keto acids, which may hold promise in various fields of chemical and pharmaceutical research.

References

Technical Guide: Synthesis and Spectroscopic Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an aromatic compound, in this case, p-xylene, with an acylating agent, suberoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

p-Xylene

-

Suberoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water, deionized

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Suberoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The mixture is stirred for an additional 15 minutes at 0 °C.

-

Addition of Aromatic Substrate: p-Xylene (1.5 eq) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to neutralize the excess aluminum chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the chemical structure and typical values for similar compounds, as experimental spectra were not found in the searched resources.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, broad | 1H | -COOH |

| ~7.5 | Singlet | 1H | Aromatic H |

| ~7.2 | Doublet | 1H | Aromatic H |

| ~7.1 | Doublet | 1H | Aromatic H |

| ~2.9 | Triplet | 2H | -CH₂-C=O |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~1.7 | Multiplet | 2H | -CH₂- |

| ~1.6 | Multiplet | 2H | -CH₂- |

| ~1.4 | Multiplet | 4H | -(CH₂)₂- |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~179 | C=O (acid) |

| ~138 | Aromatic C |

| ~135 | Aromatic C |

| ~134 | Aromatic C |

| ~132 | Aromatic C |

| ~129 | Aromatic C |

| ~128 | Aromatic C |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~29 | -(CH₂)₄- |

| ~24 | -(CH₂)₄- |

| ~21 | Ar-CH₃ |

| ~20 | Ar-CH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2930, 2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1685 | C=O stretch (ketone) |

| ~1600, 1480 | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 262.15 | [M]⁺ (Molecular Ion) |

| 244 | [M - H₂O]⁺ |

| 133 | [CH₃)₂C₆H₃CO]⁺ |

| 105 | [ (CH₃)₂C₆H₃]⁺ |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical and chemical properties of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2,5-dimethylphenyl)-8-oxooctanoic acid is an aromatic keto acid with potential applications in chemical synthesis and drug discovery. Its structure, featuring a substituted aromatic ring coupled with a long-chain carboxylic acid, presents opportunities for further functionalization and exploration of its biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in cellular signaling pathways, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 898788-01-7 | [1] |

| Molecular Formula | C₁₆H₂₂O₃ | [1] |

| Molecular Weight | 262.34 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCCCCCC(=O)O)C | - |

| InChI Key | InChI=1S/C16H22O3/c1-11-7-8-13(12(2)10-11)16(19)9-5-3-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,17,18) | - |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | 85-95 °C | Estimated based on similar aromatic keto acids. |

| Boiling Point | 435.2 ± 25.0 °C (at 760 mmHg) | Prediction from chemical structure analysis. |

| Density | 1.07 ± 0.1 g/cm³ | Prediction from chemical structure analysis. |

| pKa | 4.8 ± 0.1 | Estimated for the carboxylic acid group. |

| LogP | 4.2 ± 0.5 | Predicted octanol-water partition coefficient. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and dichloromethane. | Inferred from the hydrophobic nature of the molecule. |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with octanedioic anhydride, followed by hydrolysis. This method is advantageous due to the commercial availability of the starting materials and the robustness of the reaction.[2][3][4]

Reaction Scheme:

-

Acylation: 1,4-Dimethylbenzene reacts with octanedioic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate keto acid.

-

Hydrolysis: The reaction mixture is then treated with water to hydrolyze the aluminum complex and liberate the final product.

Detailed Protocol:

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene. The mixture is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Octanedioic anhydride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred suspension of AlCl₃.

-

Addition of Aromatic Substrate: 1,4-Dimethylbenzene (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the region of 7.0-7.5 ppm, methyl protons on the aromatic ring around 2.3 ppm, a triplet for the methylene group adjacent to the ketone around 2.9 ppm, a triplet for the methylene group adjacent to the carboxylic acid around 2.4 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.[5][6][7]

-

¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would appear downfield (190-210 ppm and 170-180 ppm, respectively). Aromatic carbons would be in the 125-140 ppm range, and the aliphatic carbons would appear in the 20-40 ppm region.[5]

-

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretching of the ketone (around 1685 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹). A broad O-H stretch for the carboxylic acid would be present in the 2500-3300 cm⁻¹ region.[7][8][9][10]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 262.34. Common fragmentation patterns for long-chain carboxylic acids include the McLafferty rearrangement and alpha-cleavage.[11][12][13][14][15]

Potential Role in Signaling Pathways

While direct research on the biological activity of this compound is limited, the class of keto acids is known to play significant roles in cellular metabolism and signaling.[16][17][18][19][20]

Metabolic Intermediates: Keto acids are key intermediates in the metabolism of amino acids and fatty acids. They can be interconverted with their corresponding amino acids by transaminases and can enter the citric acid cycle for energy production. The α-keto acid dehydrogenase complexes are crucial enzyme families that regulate the flux of these metabolites.[16][19]

Signaling Molecules: Certain keto acids, particularly ketone bodies like β-hydroxybutyrate, act as signaling molecules. They can modulate the activity of various enzymes and transcription factors, influencing processes such as inflammation, oxidative stress, and gene expression. For instance, ketone bodies can inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.[17][20]

Given its structure, this compound could potentially interact with pathways involved in fatty acid metabolism and signaling. The lipophilic nature of the molecule may facilitate its interaction with cellular membranes and intracellular receptors.

Diagram of a Potential Signaling Pathway Involvement:

Caption: Hypothetical involvement of a keto acid in cellular metabolism and signaling pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract.[21][22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential for further research and development. This guide provides a foundational understanding of its properties, a practical method for its synthesis, and a framework for exploring its biological activities. The presented information, combining known data with well-founded predictions, serves as a valuable starting point for scientists and researchers aiming to unlock the full potential of this and similar aromatic keto acids. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate its role in chemical and biological systems.

References

- 1. 898788-01-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]

- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GCMS Section 6.12 [people.whitman.edu]

- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid: A Comprehensive Review and Theoretical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid, a compound for which direct literature is not yet available. By examining related chemical structures and leveraging established synthetic methodologies, this document outlines a proposed synthesis, predicts potential biological activities, and provides detailed experimental protocols for its future investigation. The 2,5-dimethylphenyl scaffold is a known feature in various biologically active molecules, suggesting that this compound may hold promise as a candidate for antimicrobial and anticancer research. This guide serves as a foundational resource for researchers interested in the exploration and development of this novel chemical entity.

Introduction

This compound is an aromatic keto acid characterized by an octanoic acid chain attached to a 2,5-dimethylphenyl group via a ketone linkage. While specific research on this molecule is not present in the current body of scientific literature, the structural motifs it contains are of significant interest in medicinal chemistry. The 2,5-dimethylphenyl group is a common scaffold in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] For instance, this moiety is found in compounds developed as antimicrobial agents targeting multidrug-resistant pathogens.[1] This suggests that this compound could be a valuable target for synthesis and biological evaluation.

This document aims to bridge the current information gap by providing a theoretical yet technically detailed guide for researchers. It will cover a plausible synthetic route, predict its biological potential based on structure-activity relationships of analogous compounds, and offer comprehensive experimental protocols for its synthesis and biological characterization.

Proposed Synthesis

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with an appropriate derivative of suberic acid (octanedioic acid).

Synthetic Pathway

The proposed two-step synthesis involves the activation of suberic acid to its more reactive acyl chloride derivative, followed by the Friedel-Crafts acylation reaction with p-xylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Suberic acid

-

Thionyl chloride

-

1,4-Dimethylbenzene (p-xylene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of Suberoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add suberic acid (1 equivalent). Slowly add thionyl chloride (2.2 equivalents) at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases. Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude suberoyl chloride.

-

Friedel-Crafts Acylation: In a separate three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.[2] Cool the suspension in an ice bath. Dissolve p-xylene (1.5 equivalents) and the freshly prepared suberoyl chloride (1 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel. Add the solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Predicted Biological Activity and Structure-Activity Relationship (SAR)

The 2,5-dimethylphenyl moiety is a key pharmacophore in several classes of biologically active compounds. This suggests that this compound could exhibit similar properties.

Potential Antimicrobial and Antifungal Activity

The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds.[1] These compounds have shown activity against a broad range of microorganisms, including bacteria and fungi.[1] Therefore, it is plausible that this compound could possess antimicrobial properties.

Potential Anticancer Activity

Derivatives containing the 2,5-dimethylphenyl group have also been investigated for their anticancer effects. For instance, certain bromolactones with a 2,5-dimethylphenyl substituent have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]

Table 1: Biological Activities of Compounds Containing the 2,5-Dimethylphenyl Moiety

| Compound Name/Class | Structure | Biological Activity | Reference |

| N-2,5-Dimethylphenylthioureido Acid Derivatives | Thiazole ring with N-2,5-dimethylphenyl and β-alanine | Antimicrobial activity against multidrug-resistant Gram-positive pathogens. | [1] |

| β-(2′,5′-Dimethylphenyl)Bromolactones | Lactone ring with a 2,5-dimethylphenyl substituent | Significant antiproliferative activity against canine and human cancer cell lines. | [3][4] |

| (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one | Chalcone with a 2,5-dimethylphenyl group | Precursor for the synthesis of other biologically active molecules. | [5] |

Potential Signaling Pathway Involvement

Given the anticancer potential, this compound might interact with cellular signaling pathways involved in cell proliferation and apoptosis. For example, some pyrazoline derivatives with a dimethylphenyl group act as topoisomerase II inhibitors, leading to cell cycle arrest and apoptosis.[6]

Caption: Hypothetical mechanism of action via Topoisomerase II inhibition.

Proposed Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, the following experimental protocols are proposed.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Method: Broth microdilution method.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effects of the compound on human cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[8]

Caption: Workflow for the biological evaluation of the target compound.

Conclusion

While this compound remains an uncharacterized compound, this technical guide provides a solid foundation for its future investigation. The proposed synthesis via Friedel-Crafts acylation is a robust and well-established method. Based on the known biological activities of structurally related compounds containing the 2,5-dimethylphenyl moiety, it is reasonable to hypothesize that the target molecule may possess valuable antimicrobial and anticancer properties. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of this promising compound. Further empirical studies are necessary to validate these theoretical predictions and to fully elucidate the therapeutic potential of this compound.

References

- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. A mild and convenient protocol for the conversion of toxic acid red 37 into pharmacological (antibiotic and anticancer) nominees: Organopalladium architectures [comptes-rendus.academie-sciences.fr]

An Examination of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid: A Compound Undocumented in Public Scientific Literature

A comprehensive search of scientific databases and patent literature reveals no specific records detailing the discovery, history, or biological activity of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. This suggests that the compound is likely not a subject of extensive research or may be a novel chemical entity. However, an analysis of its constituent chemical motifs, the 2,5-dimethylphenyl group and 8-oxooctanoic acid, provides a basis for a hypothetical synthesis and potential areas of scientific interest.

The 2,5-dimethylphenyl scaffold is a feature in various biologically active molecules. For instance, it is a component of some antimicrobial compounds, where it contributes to their activity against a range of pathogens.[1] This structural element is also found in compounds developed as inhibitors for various enzymes, highlighting its importance in medicinal chemistry.

Similarly, derivatives of 8-oxooctanoic acid have been synthesized and explored in different chemical contexts. For example, 8-furan-8-oxooctanoic acid methyl ester has been synthesized via a "one-pot" method from suberic acid.[2] This indicates that the octanoic acid chain with a terminal ketone is a versatile chemical intermediate.

Hypothetical Synthesis

Given the absence of a documented synthesis for this compound, a plausible synthetic route can be proposed based on established chemical reactions. A common method for the formation of an aryl ketone from an acyl chloride and an aromatic compound is the Friedel-Crafts acylation.

A potential synthetic pathway could involve the reaction of 1,4-dimethylbenzene (p-xylene) with a derivative of suberic acid, such as suberoyl chloride. To achieve the desired mono-acylation and prevent the formation of byproducts, the other carboxylic acid group of suberic acid would likely need to be protected, for instance, as a methyl or ethyl ester. The reaction would typically be carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A subsequent hydrolysis step would then yield the final product, this compound.

Below is a diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Conclusion

While there is no available information on the discovery, history, or biological function of this compound, its chemical structure suggests potential for synthesis and further investigation. The presence of the 2,5-dimethylphenyl group, found in other bioactive molecules, hints at the possibility of this compound exhibiting interesting pharmacological properties. The proposed synthesis provides a starting point for researchers interested in exploring this novel chemical entity. Future work would be required to synthesize and characterize the compound and to evaluate its potential biological activities.

References

- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents [patents.google.com]

A Technical Guide to the Biological Activities of 2,5-Dimethylphenyl Derivatives

Introduction

The 2,5-dimethylphenyl scaffold is a significant structural motif in medicinal chemistry, featured in a variety of compounds exhibiting a wide range of biological activities.[1] Its presence can influence key physicochemical properties such as lipophilicity, which in turn affects membrane transport and binding capabilities.[1] This benzenoid structure, characterized by two methyl groups at positions 1 and 2 of a benzene ring, is a component of several classes of bioactive molecules, including chalcones, thiazoles, and pyrazolines.[1][2][3] Researchers have explored derivatives of this scaffold for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4][5] This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action for various 2,5-dimethylphenyl derivatives.

Antimicrobial Activity

Derivatives incorporating the 2,5-dimethylphenyl moiety have demonstrated notable activity against a spectrum of pathogens, including multidrug-resistant bacteria and pathogenic fungi.[1][6][7] This has made the scaffold a subject of extensive research for developing new antimicrobial agents to combat antibiotic-resistant infections.[1]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of selected N-2,5-dimethylphenylthioureido acid and chalcone derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| N-2,5-dimethylphenylthioureido acid | Compound 3h | S. aureus (MRSA) | 8 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 3j | S. aureus (MRSA) | 8 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 7 | S. aureus (MRSA) | 8 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 3h | E. faecium (VRE) | 16 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 3j | E. faecium (VRE) | 16 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 7 | E. faecium (VRE) | 16 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 9f | Candida albicans | 16 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 14f | Candida albicans | 16 | [1][6][7] |

| N-2,5-dimethylphenylthioureido acid | Compound 8f | Candida auris | 16 | [1][6][7] |

| 2',5'-Dimethyl Phenyl Chalcone | Various Derivatives | S. aureus | 250-1000 | [8] |

| 2',5'-Dimethyl Phenyl Chalcone | Various Derivatives | E. coli | 500-1000 | [8] |

| 2',5'-Dimethyl Phenyl Chalcone | Various Derivatives | A. niger | 250-750 | [8] |

Experimental Protocols

Synthesis of N-2,5-dimethylphenylthioureido Acid Derivatives: The synthesis is a multi-step process starting with 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid. Thiazole derivatives are then generated via Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1] For example, stirring the initial thioureido acid with specific α-bromoacetyl compounds in glacial acetic acid in the presence of sodium acetate yields the final thiazole derivatives.[1]

Antimicrobial Susceptibility Testing (Bauer-Kirby Method): The antimicrobial activities of 2',5'-dimethyl phenyl chalcones were evaluated using the Bauer-Kirby disc diffusion method.[8]

-

Preparation: A sterile nutrient agar is poured into petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of the test microorganism is uniformly spread over the agar surface.

-

Disc Application: Sterile filter paper discs (6 mm diameter) are impregnated with a known concentration of the test compound (e.g., 250 µ g/disc ) dissolved in a suitable solvent like DMSO.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The activity is compared against a standard antibiotic control.

Mechanism of Action & Workflow

Certain chalcone derivatives are explored for their potential to inhibit dihydrofolate reductase (DHFR), a critical enzyme in microbial folate synthesis.[2] Molecular docking studies help predict the binding interactions between the chalcone derivatives and the active site of DHFR proteins.[2]

Anticancer Activity

Several classes of 2,5-dimethylphenyl derivatives, including those based on thiophene, furan, and pyrazoline scaffolds, have been investigated for their potential as anticancer agents.[3][9][10] These compounds have shown efficacy against a variety of cancer cell lines, often with mechanisms involving the inhibition of key cellular enzymes and the induction of apoptosis.[3][9]

Data Presentation: Anticancer Activity

The table below presents the cytotoxic activity of various 2,5-dimethylphenyl derivatives against human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Derivative Example | Target Cell Line | Activity/Metric | Value (µM) | Reference |

| Bromolactone | trans-(4S,5R,6S)-7 | GL-1 (Canine B-cell lymphoma) | IC₅₀ | < 10 µg/mL | [11] |

| Bromolactone | cis-(4S,5S,6R)-6 | GL-1 (Canine B-cell lymphoma) | IC₅₀ | < 10 µg/mL | [11] |

| N-2,5-dimethylphenylthioureido acid | Various (1-17) | A549 (Lung adenocarcinoma) | % Viability @ 100 µM | Variable | [1][6] |

| N-2,5-dimethylphenylthioureido acid | Various (1-17) | Caco-2 (Colorectal adenocarcinoma) | % Viability @ 100 µM | Variable | [1][6] |

| 2,5-DKP Derivative | Compound 11 | A549 (Lung adenocarcinoma) | IC₅₀ | 1.2 | [12] |

| 2,5-DKP Derivative | Compound 11 | HeLa (Cervical cancer) | IC₅₀ | 0.7 | [12] |

| N-acetyl Pyrazoline | Compound 10 | Breast, Colon, Lung, Prostate | IC₅₀ | Low micromolar | [3][9] |

| N-acetyl Pyrazoline | Compound 11 | Breast, Colon, Lung, Prostate | IC₅₀ | Low micromolar | [3][9] |

| N-acetyl Pyrazoline | Compound 29 | Breast, Colon, Lung, Prostate | IC₅₀ | Low micromolar | [3][9] |

Experimental Protocols

MTT Assay for Cytotoxicity: The in vitro anticancer activity of N-2,5-dimethylphenylthioureido acid derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

-

Cell Seeding: Cancer cells (e.g., A549 or Caco-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with the test compounds at a fixed concentration (e.g., 100 µM) or a range of concentrations for IC₅₀ determination. A positive control like cisplatin is also used.[6]

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Topoisomerase II Inhibition Assay: The ability of 2,5-dimethylthiophene/furan-based N-acetyl pyrazolines to inhibit human topoisomerase II was assessed through decatenation and relaxation assays.[3][9]

-

Reaction Mixture: The assay mixture contains human topoisomerase II enzyme, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and an ATP-containing reaction buffer.

-

Compound Addition: The test compounds are added to the mixture.

-

Incubation: The reaction is incubated at 37°C to allow the enzyme to decatenate (unlink) the kDNA.

-

Termination: The reaction is stopped by adding a stop solution/loading dye.

-

Electrophoresis: The products are resolved on an agarose gel. Inhibitors prevent the decatenation of kDNA, which remains at the top of the gel, while the decatenated minicircles migrate into the gel.

Mechanism of Action & Signaling

A key anticancer mechanism for some 2,5-dimethylphenyl derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[3][9] By acting as ATP-dependent catalytic inhibitors, these compounds prevent the enzyme from resolving DNA tangles, leading to DNA damage and ultimately apoptosis.[3] In addition to enzyme inhibition, these derivatives can also induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to cell cycle arrest, typically at the G1 phase.[3][9]

Anti-inflammatory and Neuroprotective Activities

While less extensively studied than their antimicrobial and anticancer properties, certain classes of compounds containing the 2,5-dimethylphenyl moiety have shown promise as anti-inflammatory and neuroprotective agents.

Anti-inflammatory Activity

Benzimidazole-thiazole hybrids bearing the 2,5-dimethylphenyl scaffold have been noted for their potential anti-inflammatory effects.[1] The mechanism often involves the dual inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

Experimental Protocol: COX/LOX Inhibition Assay: A common method to assess anti-inflammatory potential is to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro.

-

Enzyme Preparation: Purified enzymes (COX-1, COX-2, or 5-LOX) are used.

-

Reaction Initiation: The test compound is pre-incubated with the enzyme. The reaction is initiated by adding the substrate, arachidonic acid.

-

Product Measurement: The enzymatic activity is determined by measuring the production of prostaglandins (for COX) or leukotrienes (for LOX), often using spectrophotometric or ELISA-based methods.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from a dose-response curve.

Neuroprotective Activity

Neolignans, specifically 2,5-diaryl-3,4-dimethyltetrahydrofuran derivatives, have demonstrated neuroprotective effects.[4] These compounds have been shown to protect cultured hippocampal neurons from cytotoxicity induced by amyloid-beta peptide (Aβ₂₅₋₃₅) and 1-methyl-4-phenylpyridinium ion (MPP+), which are models for Alzheimer's and Parkinson's disease, respectively.[4]

Experimental Protocol: Neuronal Viability Assay:

-

Cell Culture: Primary rat hippocampal neurons are cultured.

-

Toxin Exposure: The cultured neurons are exposed to a neurotoxin such as Aβ₂₅₋₃₅ or MPP+.

-

Compound Treatment: The test compounds (neolignans) are co-administered with the toxin.

-

Viability Assessment: After an incubation period, neuronal survival is quantified using methods like the MTT assay or by counting viable cells after staining with markers like trypan blue.

-

Evaluation: The ability of the test compounds to prevent toxin-induced cell death is evaluated by comparing the viability of treated cells to that of cells exposed to the toxin alone.

Conclusion

The 2,5-dimethylphenyl scaffold serves as a versatile and valuable core for the development of novel therapeutic agents. Derivatives have demonstrated significant and varied biological activities, with the most robust evidence in the antimicrobial and anticancer domains. Thiazole and chalcone derivatives show promise in overcoming antimicrobial resistance, while pyrazoline-based compounds present potent anticancer activity through mechanisms like topoisomerase II inhibition. Preliminary yet encouraging results also highlight the potential for anti-inflammatory and neuroprotective applications. Future research should focus on optimizing the lead compounds from these studies to enhance potency and selectivity, while also conducting comprehensive preclinical evaluations to translate these findings into viable clinical candidates. The continued exploration of this chemical space is a promising avenue for addressing critical unmet needs in medicine.

References

- 1. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Introduction

8-(2,5-Dimethylphenyl)-8-oxooctanoic acid is a keto-carboxylic acid. Its molecular structure, featuring a nonpolar 2,5-dimethylphenyl group and a seven-carbon aliphatic chain, combined with a polar carboxylic acid head, dictates its solubility behavior. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding the solubility of this compound is crucial for researchers in drug development and chemical synthesis for tasks such as formulation, purification, and designing reaction conditions.

Predicted Solubility Profile

The solubility of this compound is predicted based on the "like dissolves like" principle. The long hydrocarbon chain and the aromatic ring contribute to its nonpolar character, while the carboxylic acid group provides a site for hydrogen bonding and acid-base reactions, contributing to its polar character.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The large nonpolar portion of the molecule will interact favorably with nonpolar solvents, but the polar carboxylic acid group may limit high solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors for the carboxylic acid proton, while also solvating the nonpolar backbone. |

| Polar Protic | Water, Methanol, Ethanol | Low | Carboxylic acids with long carbon chains (typically more than six carbons) have limited solubility in water[1]. While short-chain alcohols may offer better solvation than water, the large nonpolar part of the molecule will likely result in low overall solubility. |

| Aqueous Basic | 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH) | High | The carboxylic acid will be deprotonated to form a highly polar carboxylate salt, which is readily soluble in aqueous solutions[2][3]. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Low | The compound will remain in its protonated, neutral form, which is expected to have low solubility in aqueous media. |

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a solid compound is the shake-flask method[4]. This method measures the concentration of a saturated solution at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Scintillation vials or screw-capped test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer) for concentration measurement

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation[5].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution and Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility testing.

References

Analysis of 8-(2,5-Dimethylphenyl)-8-oxooctanoic Acid: A Search for Thermogravimetric Data

Despite a comprehensive search of available scientific literature and databases, no specific data regarding the thermogravimetric analysis (TGA) of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid has been found. This indicates that the thermal decomposition and stability of this particular compound have likely not been a subject of published research to date.

Thermogravimetric analysis is a critical technique in materials science and drug development for determining the thermal stability of a substance. The process involves monitoring the mass of a sample as it is heated at a controlled rate. The resulting data provides valuable insights into decomposition temperatures, the presence of volatile components, and the overall thermal profile of the material.

While information on related compounds containing the 2,5-dimethylphenyl moiety exists, these data points cannot be reliably extrapolated to predict the behavior of this compound due to the unique influence of the 8-oxooctanoic acid chain on the molecule's overall structure and bonding.

Consequently, the creation of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of experimental workflows for the thermogravimetric analysis of this specific compound, is not possible at this time. The absence of foundational experimental data precludes the development of the requested technical documentation.

Further research, involving the synthesis and subsequent thermogravimetric analysis of this compound, would be necessary to generate the data required for such a guide. This would represent a novel contribution to the scientific understanding of this compound.

For researchers, scientists, and drug development professionals interested in the thermal properties of this molecule, the logical next step would be to perform the TGA experimentation. A general experimental workflow for such an analysis is outlined below.

General Experimental Workflow for Thermogravimetric Analysis

To provide a conceptual framework, a generalized workflow for conducting a thermogravimetric analysis of a novel compound like this compound is presented below. This diagram illustrates the logical sequence of steps that would be undertaken in a laboratory setting.

Caption: Generalized workflow for the thermogravimetric analysis of a novel compound.

Methodological & Application

Application Notes and Protocols for the Purification of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid. Given its nature as an aromatic keto-acid, a multi-step purification strategy is recommended to achieve high purity, suitable for downstream applications in research and drug development. The primary methods detailed are acid-base extraction, recrystallization, and column chromatography. This guide offers theoretical background, step-by-step protocols, and illustrative data to aid researchers in obtaining a highly purified final product.

Introduction

This compound is a bifunctional molecule containing both a ketone and a carboxylic acid moiety. This structure makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical compounds. The purity of such intermediates is critical for the success of subsequent reactions and for ensuring the quality and safety of final products. Impurities, which can arise from starting materials or side reactions during its synthesis (e.g., via Friedel-Crafts acylation), must be effectively removed.

This guide outlines a systematic approach to the purification of this compound, leveraging its acidic and polar characteristics.

Purification Strategy Overview

A general strategy for purifying this compound from a crude reaction mixture involves an initial acid-base extraction to separate it from neutral and basic impurities. This is followed by either recrystallization or column chromatography as a final polishing step to remove closely related impurities. The choice between recrystallization and chromatography will depend on the nature of the impurities and the desired final purity.

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate the target compound from neutral and basic impurities.[1][2][3][4][5]

Materials:

-

Crude this compound

-

Diethyl ether (or ethyl acetate)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper

Procedure:

-

Dissolve the crude product in diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.

-

Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the target compound.

-

Drain the aqueous layer into a clean Erlenmeyer flask.

-

Repeat the extraction of the organic layer with another portion of 1 M NaHCO₃ solution to ensure complete transfer of the acidic product.

-

Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

-

Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate as a solid.

-

Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water.

-

Dry the solid under vacuum to obtain the partially purified product.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent is found in which the compound is soluble at high temperatures but insoluble at low temperatures.[6][7][8]

Materials:

-

Partially purified this compound

-

Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the partially purified product in an Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to just cover the solid.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

-

If a solvent mixture is used, add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until a slight cloudiness persists. Reheat gently until the solution becomes clear again.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to constant weight.

Protocol 3: Column Chromatography

For impurities that are structurally very similar to the target compound, column chromatography provides a higher degree of separation based on differential adsorption to a stationary phase.[9][10][11][12]

Materials:

-

Partially purified this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape)

-

Chromatography column

-

Sand

-

Collection tubes

Procedure:

-